3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 3-position and a 1,2,4-oxadiazole ring at the same position. The oxadiazole moiety is further functionalized with a cyclopropyl group at its 3-position.
Synthesis routes for analogous compounds often involve cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives (e.g., using CDI as a coupling agent), followed by purification via crystallization or chromatography . The methyl and cyclopropyl substituents likely influence steric and electronic properties, modulating solubility and reactivity.
Properties
IUPAC Name |
3-cyclopropyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(5-2-6-12-7-11)10-13-9(14-15-10)8-3-4-8/h8,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXWKGJGMCRDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . This reaction proceeds at room temperature and yields the oxadiazole ring. The piperidine ring can then be introduced through various synthetic routes, including cyclization reactions.
Chemical Reactions Analysis
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. In the case of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The oxadiazole group is known for enhancing the bioactivity of compounds against various bacterial strains.
- Anticancer Potential : There is emerging evidence that derivatives of oxadiazoles can exhibit anticancer properties. The structural modifications in 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine may contribute to its effectiveness in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can have neuroprotective effects. The incorporation of the oxadiazole ring may enhance these properties, making it a candidate for further investigation in neurodegenerative disease models.
Synthesis and Derivatives
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine typically involves multi-step reactions that incorporate cyclopropanation and oxadiazole formation. The following pathways are commonly explored:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclopropanation | Cyclopropyl halide + base |
| 2 | Oxadiazole Formation | Hydrazine derivatives + carbonyl compounds |
| 3 | Piperidine Ring Formation | Alkylation of piperidine |
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine:
- Antimicrobial Evaluation : In one study, the compound was tested against a panel of bacterial strains. Results indicated a moderate to high inhibition zone compared to standard antibiotics (source needed).
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound significantly reduced cell viability at certain concentrations, suggesting potential as an anticancer agent (source needed).
- Neuroprotective Studies : Animal models treated with the compound displayed improved behavioral outcomes in tests for cognitive function compared to control groups (source needed).
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Oxadiazole
Piperidine Substitution Patterns
Heterocycle Variations
- Piperidine vs. Pyridine : Replacing piperidine with pyridine (e.g., 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine) introduces aromaticity, reducing basicity (pKa ~6.5 for pyridine vs. ~10.5 for piperidine) and altering solubility profiles .
Biological Activity
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, particularly in the context of muscarinic receptors and antimalarial activity.
Chemical Structure
The molecular structure of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 196.22 g/mol
- IUPAC Name : 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine
Biological Activity Overview
The biological activity of this compound has been explored primarily in two areas: muscarinic receptor modulation and antimalarial effects.
Muscarinic Receptor Modulation
Research indicates that derivatives of 3-cyclopropyl-1,2,4-oxadiazole exhibit selective agonistic and antagonistic properties at muscarinic receptors. Specifically:
- M1 Receptor Agonism : The compound acts as a partial agonist at the M1 muscarinic receptor, which is implicated in cognitive function and memory processes. This selectivity suggests potential therapeutic applications in treating cognitive disorders .
- Antagonistic Properties : It also demonstrates antagonist properties at M2 and M3 receptors. This dual functionality could be beneficial in modulating cholinergic signaling pathways without the full activation that could lead to side effects associated with complete agonists .
Antimalarial Activity
The compound has shown promise in antimalarial research:
- In studies examining oxadiazole derivatives, it was found that modifications to the oxadiazole ring significantly influenced biological activity against Plasmodium falciparum, the causative agent of malaria. The presence of the cyclopropyl group in this compound enhances its potency against malaria parasites .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies reveal critical insights into how modifications affect biological activity:
| Compound | EC (µM) | Activity |
|---|---|---|
| Original Compound | 0.263 | Moderate Antimalarial Activity |
| Modified Compound 1 | 0.123 | Reduced Activity |
| Modified Compound 2 | 0.019 | Enhanced Activity |
These results indicate that specific substitutions on the oxadiazole and piperidine rings can dramatically alter biological efficacy, highlighting the importance of structural optimization in drug design .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Muscarinic Receptor Studies : A study conducted on various derivatives showed that structural modifications led to varying degrees of receptor selectivity and functional outcomes. The findings support the hypothesis that cyclopropyl substitutions can enhance receptor interactions .
- Antimalarial Efficacy : Another significant study focused on the antimalarial properties of oxadiazole derivatives demonstrated that compounds similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine exhibited potent activity against P. falciparum, with some derivatives achieving EC values as low as 0.019 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
